Home > Products > Screening Compounds P81422 > Rivaroxaban Impurity 4
Rivaroxaban Impurity 4 -

Rivaroxaban Impurity 4

Catalog Number: EVT-13529784
CAS Number:
Molecular Formula: C16H19N3O5
Molecular Weight: 333.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivaroxaban Impurity 4, also known as 2-({(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)-1H-isoindole-1,3(2H)-dione, is a significant impurity associated with the synthesis of the anticoagulant drug rivaroxaban. As a pharmaceutical compound, understanding its structure, synthesis, and implications is crucial for quality control in drug manufacturing.

Source

Rivaroxaban Impurity 4 is derived from the synthesis processes involved in producing rivaroxaban. The compound is identified as a byproduct during the chemical reactions that lead to the formation of the active pharmaceutical ingredient. The presence of impurities like Rivaroxaban Impurity 4 can affect the therapeutic efficacy and safety profile of the final drug product .

Classification

Rivaroxaban Impurity 4 is classified under pharmaceutical impurities. These impurities can arise from various stages of drug synthesis and are critical in ensuring the quality and safety of pharmaceutical products. The classification helps in understanding its potential impact on drug performance and regulatory compliance .

Synthesis Analysis

Methods

The synthesis of Rivaroxaban Impurity 4 involves multiple steps, typically starting from key starting materials used in the production of rivaroxaban. A common method includes:

  1. Formation of Key Intermediates: The reaction begins with phthalic anhydride and methylamine to generate intermediates such as 2-(methylcarbamoyl)benzoic acid.
  2. Coupling Reaction: This intermediate is then coupled with another intermediate (often referred to as RVXB-3) using a coupling agent in the presence of a solid base. This step is critical for forming the desired impurity .

Technical Details

The typical reaction conditions involve:

  • Temperature: Ranges from 25°C to 60°C.
  • Solvents: Common solvents include N,N-dimethylformamide and acetonitrile.
  • Reaction Time: Generally spans from 2 to 6 hours depending on specific conditions .
Molecular Structure Analysis

Structure

The molecular structure of Rivaroxaban Impurity 4 can be represented as follows:

C19H21N3O6\text{C}_{19}\text{H}_{21}\text{N}_{3}\text{O}_{6}

This structure includes:

  • An oxazolidinone core,
  • A phenyl group,
  • An isoindole moiety.

Data

The molecular weight of Rivaroxaban Impurity 4 is approximately 490.35 g/mol, and it appears as a white solid under standard conditions .

Chemical Reactions Analysis

Reactions

Rivaroxaban Impurity 4 participates in various chemical reactions during its synthesis. Key reactions include:

  1. Nucleophilic Substitution: Involves nucleophilic attack by methylamine on phthalic anhydride.
  2. Coupling Reactions: The coupling of intermediates under specific conditions leads to the formation of Rivaroxaban Impurity 4.

Technical Details

The reaction pathways are typically characterized by:

  • Use of coupling agents like isobutyl chloroformate,
  • Solid bases such as sodium carbonate to facilitate reactions,
  • Temperature control to optimize yield and purity .
Mechanism of Action

Process

Data

The mechanism involves competitive inhibition where Rivaroxaban binds to Factor Xa, effectively blocking its activity. This mechanism is critical for developing effective anticoagulant therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Molecular Formula: C19H21ClN3O6S
  • Molecular Weight: 490.35 g/mol

Chemical Properties

Rivaroxaban Impurity 4 exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Analytical methods such as High Performance Liquid Chromatography (HPLC) are utilized for quantifying this impurity in pharmaceutical formulations .

Applications

Rivaroxaban Impurity 4 has significant implications in pharmaceutical development:

  1. Quality Control: It serves as a reference standard for testing and ensuring the purity of rivaroxaban formulations.
  2. Regulatory Compliance: Understanding its characteristics aids manufacturers in meeting regulatory standards set by health authorities regarding acceptable impurity levels.
  3. Research Applications: It is used in studies focused on drug metabolism and pharmacokinetics, helping researchers understand how impurities may influence drug behavior within biological systems .
Introduction to Rivaroxaban Impurity 4 in Pharmaceutical Chemistry

Rivaroxaban Impurity 4 (Chemical Name: 2,3-Dihydrophthalazine-1,4-dione; CAS 1445-69-8) represents a structurally defined process-related impurity arising during the synthesis of the anticoagulant rivaroxaban. As regulatory agencies enforce stringent controls on pharmaceutical impurities, understanding this compound's origin and impact is essential for ensuring drug safety and efficacy. Rivaroxaban itself (CAS 366789-02-8) is a direct Factor Xa inhibitor with a complex heterocyclic structure containing morpholine, oxazolidinone, and chlorothiophene moieties [2] [6]. Its synthesis involves multi-step reactions where impurities may form due to incomplete transformations, side reactions, or residual intermediates.

Role of Process-Related Impurities in Anticoagulant Drug Synthesis

Process-related impurities in rivaroxaban synthesis emerge primarily from three sources: starting materials, synthetic intermediates, or chemical by-products. These impurities are classified as:

  • Starting Material Derivatives: Residual reactants like 4-(4-aminophenyl)morpholin-3-one
  • Intermediate Degradants: Unstable species formed during synthesis
  • Reaction By-products: Undesired compounds from side reactions [2] [9]

For rivaroxaban, the synthesis employs (R)-epichlorohydrin and sodium cyanate to form a chiral oxazolidinone intermediate, followed by coupling with 5-chlorothiophene-2-carboxylic acid derivatives [6]. Impurity 4 specifically originates from hydrazide-containing intermediates or solvent interactions during amidation steps. Its formation is favored under:

  • Elevated temperatures (>80°C)
  • Acidic/basic catalysis
  • Prolonged reaction times [3] [9]

Table 1: Classification of Rivaroxaban Impurities

Impurity TypeRepresentative ExamplesOrigin in Synthesis
Process-RelatedEP Impurity G (CAS 446292-08-6)Catalyst residues or side reactions
DegradationEP Impurity F (CAS 24065-33-6)Oxidative stress during storage
PotentialEP Impurity H (CAS 1770812-37-7)Hypothesized side products
Impurity 4CAS 1445-69-8Hydrazide intermediate decomposition [2] [8]

The presence of Impurity 4 above threshold levels (typically >0.10%) indicates suboptimal reaction control and necessitates process refinement. Regulatory guidelines (ICH Q3A/B, USP, EP) mandate rigorous profiling of such impurities due to potential impacts on drug:

  • Biological Activity: Altered Factor Xa binding kinetics
  • Crystallinity: Impact on dissolution and bioavailability
  • Stability: Catalytic degradation pathways [2] [6] [8]

Structural and Functional Significance of Rivaroxaban Impurity 4 in Quality Control

Rivaroxaban Impurity 4 (C₈H₆N₂O₂; MW 162.15 g/mol) is identified as 2,3-Dihydrophthalazine-1,4-dione (synonym: Phthalhydrazide) [8]. Its structure features two carbonyl groups flanking a hydrazine moiety, conferring polarity and UV detectability. Key structural attributes include:

  • Planar bicyclic ring system: Enables π-π stacking interactions
  • Hydrogen-bonding sites: N-H and C=O groups facilitate chromatography retention
  • Acidic protons: pKa ~8.5, enabling ion-pair separations [6] [8]

Table 2: Characterization of Rivaroxaban Impurity 4

PropertySpecificationAnalytical Method
Molecular FormulaC₈H₆N₂O₂High-Resolution MS
AppearanceWhite crystalline solidVisual inspection
UV λmax (acetonitrile)249 nmPDA-HPLC [6]
Retention Time (RP-HPLC)4.77 min (C18 column; pH 2.9 phosphate/ACN)Validated HPLC [6]
LOD/LOQ0.30 ppm/1.0 ppmICH-validated methods [6]

Analytically, Impurity 4 is monitored using reversed-phase HPLC with photodiode array detection (PDA). Optimal separation is achieved using:

  • Column: C18 Thermo ODS Hypersil (4.6 × 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile/potassium phosphate buffer (pH 2.9; 30:70 v/v)
  • Detection: 249 nm [6]

Its relative retention time (RRT) of ~1.35 versus rivaroxaban (RRT 1.00) facilitates identification in impurity profiling studies. Crucially, Impurity 4 does not co-elute with major degradation products like EP Impurity F (RRT 1.42) or EP Impurity A (RRT 1.98) [6] [9]. The impurity’s synthesis has been patented via phthalic anhydride hydrazinolysis, enabling reference standard production [3] [8].

Control strategies require maintaining Impurity 4 below identification thresholds (0.10%) through:

  • Process Optimization: Controlled amidation conditions (temperature, pH)
  • Purification: Crystallization from ethanol/water mixtures
  • In-Process Testing: Reaction monitoring via inline spectroscopy [3] [8] [9]

Listed Compounds

  • Rivaroxaban (CAS 366789-02-8)
  • Rivaroxaban Impurity 4 (CAS 1445-69-8)
  • 2,3-Dihydrophthalazine-1,4-dione
  • Phthalhydrazide
  • EP Impurity G (CAS 446292-08-6)
  • EP Impurity F (CAS 24065-33-6)
  • EP Impurity H (CAS 1770812-37-7)
  • EP Impurity A (CAS 865479-71-6)
  • N-Nitroso Rivaroxaban Impurity 4 (CAS 20689-96-7)
  • Sodium Cyanate

Properties

Product Name

Rivaroxaban Impurity 4

IUPAC Name

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

InChI

InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20)

InChI Key

ZINXMVCVGXRHDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.